![molecular formula C21H19F2N5O3S B2799254 3,4-difluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide CAS No. 1021077-01-9](/img/structure/B2799254.png)
3,4-difluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its promising potential in treating various diseases. This compound is commonly referred to as DPSPB and has been the subject of extensive research in recent years.
科学的研究の応用
Anti-Tubercular Agent : Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed significant inhibitory concentrations against the bacteria, highlighting their potential as anti-tubercular agents (Srinivasarao et al., 2020).
Antineoplastic Activity : The compound has been explored in the context of antineoplastic activity. Derivatives of the compound have shown potential as inhibitors in cancer therapy, particularly in the treatment of chronic myelogenous leukemia (Gong et al., 2010).
Chemical Synthesis and Modification : Research has been conducted on the chemical synthesis and modification of related compounds, exploring their reaction mechanisms and potential applications in various fields of chemistry (Topuzyan et al., 2013).
Anticancer Evaluation : Studies on related compounds such as di- and trifunctional substituted 1,3-thiazoles, which share similar structural characteristics, have shown anticancer activity against various human tumor cell lines. These findings suggest potential applications of similar compounds in cancer treatment (Turov, 2020).
将来の方向性
The future directions for research on this compound could include further studies to determine its exact molecular structure, its physical and chemical properties, its biological activity, and its safety profile. Given the anti-tubercular activity of some related compounds , it might also be worthwhile to investigate the potential therapeutic applications of this compound.
作用機序
Target of Action
The primary target of the compound “3,4-difluoro-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)benzamide” is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with Mycobacterium tuberculosis H37Ra, exhibiting significant anti-tubercular activity
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that the compound disrupts key metabolic or replication pathways in mycobacterium tuberculosis h37ra .
Pharmacokinetics
Its significant activity against mycobacterium tuberculosis h37ra suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This indicates that the compound is effective in inhibiting the growth or survival of the bacterium at these concentrations.
特性
IUPAC Name |
3,4-difluoro-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O3S/c22-18-6-1-15(13-19(18)23)21(29)26-16-2-4-17(5-3-16)32(30,31)28-11-9-27(10-12-28)20-14-24-7-8-25-20/h1-8,13-14H,9-12H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFVVOFVAGNRBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。